Azido-PEG6-Acid

Vue d'ensemble

Description

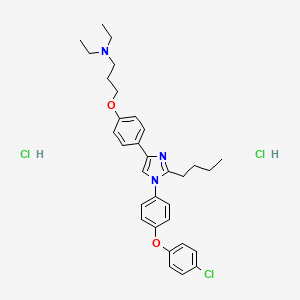

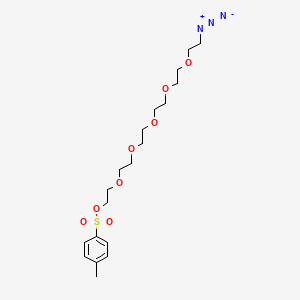

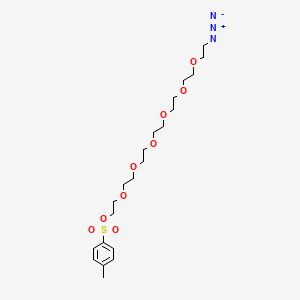

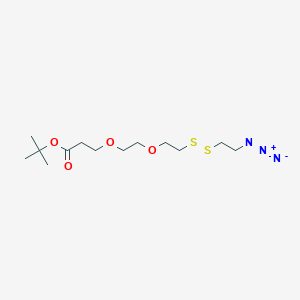

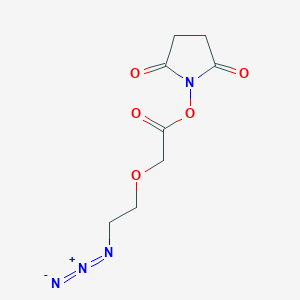

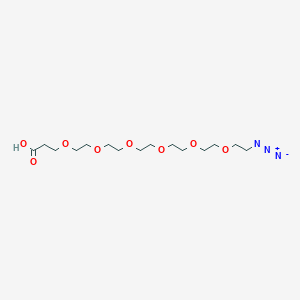

Azido-PEG6-Acid is a water-soluble PEG linker that contains an azide and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Molecular Structure Analysis

Azido-PEG6-Acid has a molecular formula of C15H29N3O8 and a molecular weight of 379.4 g/mol . It contains an azide group (N3) and a terminal carboxylic acid .Chemical Reactions Analysis

The azide group in Azido-PEG6-Acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Azido-PEG6-Acid is water-soluble . It has a molecular weight of 379.4 g/mol . It is stored at -20°C and is soluble in water, DMSO, DCM, DMF .Applications De Recherche Scientifique

PEGylation of Proteins

Azido-PEG6-Acid: is utilized in the PEGylation of proteins to enhance their stability and solubility. The azide group of Azido-PEG6-Acid reacts with alkyne groups on proteins or peptides via Click Chemistry, forming a stable triazole linkage. This modification can protect therapeutic proteins from proteolytic degradation and reduce immunogenicity, thereby extending their half-life in the bloodstream .

Nanoparticle Functionalization

In the field of nanotechnology, Azido-PEG6-Acid serves as a linker to functionalize nanoparticles. The azide group can be used to attach various molecules to the surface of nanoparticles, which is crucial for targeted drug delivery systems. This functionalization can help in directing the nanoparticles to specific cells or tissues, enhancing the efficacy of the drug delivery .

Nanostructured Surface Modification

Azido-PEG6-Acid is also applied in modifying nanostructured surfaces. By reacting with alkyne-modified surfaces, it can introduce PEG chains that prevent nonspecific protein adsorption. This is particularly important in the development of biosensors and medical implants, where biofouling can significantly impair functionality .

Synthesis of Polymeric Materials

The azide functionality of Azido-PEG6-Acid is exploited in the synthesis of polymeric materials. It can participate in polymerization reactions to create polymers with specific properties, such as increased flexibility or biodegradability. These polymers have potential applications in biomedicine and environmental technology .

Drug Conjugation

Azido-PEG6-Acid is used in drug conjugation to improve the solubility and therapeutic index of pharmaceutical compounds. By attaching drugs to the PEG chain via the azide group, researchers can create prodrugs that are more soluble in water, which can be beneficial for oral or injectable formulations .

Tissue Engineering

In tissue engineering, Azido-PEG6-Acid can be used to crosslink hydrogels and create scaffolds that support cell growth. The azide group allows for the introduction of other functional groups that can mimic the extracellular matrix, promoting cell adhesion and proliferation .

Diagnostic Imaging

The azide group of Azido-PEG6-Acid can be used to attach imaging agents to biomolecules, aiding in diagnostic imaging. This application is significant in the development of contrast agents for magnetic resonance imaging (MRI) or positron emission tomography (PET), providing better visualization of biological processes .

Bioconjugation in Analytical Chemistry

Lastly, Azido-PEG6-Acid is employed in bioconjugation techniques within analytical chemistry. It can be used to link biomolecules to detection platforms, enhancing the sensitivity and specificity of assays. This is particularly useful in the development of new diagnostic tests and analytical methods .

Mécanisme D'action

Target of Action

Azido-PEG6-Acid is primarily used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Azido-PEG6-Acid contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

As a component of protacs, it plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and PROTACs leverage this system to selectively degrade target proteins .

Pharmacokinetics

It is known to be soluble in water, dmso, dcm, and dmf , which may influence its bioavailability.

Result of Action

As a component of protacs, it contributes to the selective degradation of target proteins . This can have various effects depending on the specific target protein being degraded.

Safety and Hazards

Orientations Futures

Azido-PEG6-Acid is used in research, particularly in the field of Click Chemistry . It is used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The ease of generating 2′-azido RNA will pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYQHDQBMAJDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.